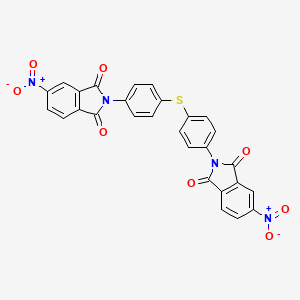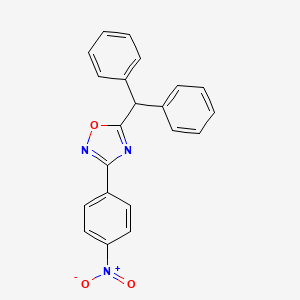amino]ethanol](/img/structure/B5234488.png)
2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol, also known as BPEE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BPEE is a synthetic compound that was first synthesized in 2010 by a team of researchers led by Dr. Jian Jin at the Mount Sinai School of Medicine in New York City. Since then, BPEE has been studied extensively for its biochemical and physiological effects, as well as its potential use in scientific research.
Mécanisme D'action
2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol works by binding to a specific site on the MDM2 protein, preventing it from interacting with p53. This binding site is located in a region of the protein known as the hydrophobic pocket. By binding to this site, 2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol disrupts the interaction between MDM2 and p53, allowing p53 to function normally and regulate cell growth and division.
Biochemical and Physiological Effects:
2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol has been shown to have a number of biochemical and physiological effects. In addition to its role in regulating protein-protein interactions, 2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol in scientific research is its specificity. 2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol binds to a specific site on the MDM2 protein, which means that it does not interfere with other cellular processes. This specificity makes it an ideal tool for studying the role of the MDM2 protein in cancer and other diseases. However, one limitation of using 2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are a number of potential future directions for research involving 2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol. One area of interest is the development of 2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol derivatives that have improved solubility and potency. Another area of research involves the use of 2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol in combination with other drugs to enhance its effectiveness. Additionally, researchers are interested in studying the effects of 2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol on other protein-protein interactions, which could have implications for the treatment of a wide range of diseases.
Méthodes De Synthèse
2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with benzyl bromide to form 4-(benzyloxy)-3-methoxybenzyl alcohol. This intermediate is then reacted with propylamine to form the final product, 2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol. The synthesis of 2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol is a complex process that requires careful attention to detail and specialized equipment.
Applications De Recherche Scientifique
2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol has a wide range of potential applications in scientific research. One of the most promising areas of research involves the study of protein-protein interactions. 2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol has been shown to inhibit the interaction between two proteins, known as MDM2 and p53. This interaction is important in the regulation of cell growth and division, and the inhibition of this interaction could have significant implications for the treatment of cancer.
Propriétés
IUPAC Name |
2-[(3-methoxy-4-phenylmethoxyphenyl)methyl-propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-3-11-21(12-13-22)15-18-9-10-19(20(14-18)23-2)24-16-17-7-5-4-6-8-17/h4-10,14,22H,3,11-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVZZIOHAPUZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methoxy-4-phenylmethoxyphenyl)methyl-propylamino]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aS*,8aR*)-2-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}decahydroisoquinoline](/img/structure/B5234407.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5234408.png)
![2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4-(trifluoromethyl)pyrimidine](/img/structure/B5234415.png)

![4-methoxy-N-{1-[1-(3-methyl-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5234426.png)
![2-[4-(cyclopropylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5234437.png)
![N-{1-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5234440.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5234475.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5234491.png)

![N-(2-methoxyphenyl)-N'-{3-[({[(2-methoxyphenyl)amino]carbonyl}amino)methyl]-3,5,5-trimethylcyclohexyl}urea](/img/structure/B5234503.png)
![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5234515.png)
amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5234516.png)